(R)-(-)-JQ1 Enantiomer

Catalog No.
S007602
CAS No.
1268524-71-5
M.F
C₂₃H₂₅ClN₄O₂S
M. Wt
456.99
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-JQ1 Enantiomer

CAS Number

1268524-71-5

Product Name

(R)-(-)-JQ1 Enantiomer

IUPAC Name

tert-butyl 2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

Molecular Formula

C₂₃H₂₅ClN₄O₂S

Molecular Weight

456.99

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m1/s1

InChI Key

DNVXATUJJDPFDM-QGZVFWFLSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Description

The bromodomain and extra terminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4, play a key role in many cellular processes, including inflammatory gene expression, mitosis, and viral/host interaction by controlling the assembly of histone acetylation-dependent chromatin complexes. (±)-JQ1 displaces BET proteins from chromatin by competitively binding to the acetyl-lysine recognition pocket of BET bromodomains. The (−)-JQ1 stereoisomer has no appreciable affinity to BET bromodomains, whereas enantiomerically pure (+)-JQ1 binds to BRD4 bromodomains 1 and 2 with Kd values of ~50 and 90 nM, respectively.
JQ1 is a member of the triazolo-diazepine compound family which functions as a pan-BET (bromodomain and extra-terminal motif) family inhibitor. Its core structure is composed of thienodiazepine.
(-)-JQ-1 is the stereoisomer of (+)-JQ1. (+)-JQ1 potently decreases expression of both BRD4 target genes, whereas (−)-JQ1 has no effect.

Stereoisomer of (+)-JQ1:

(R)-(-)-JQ1 is the stereoisomer of another molecule called (+)-JQ1. Stereoisomers are molecules with the same atomic composition but differing in the spatial arrangement of their atoms. This difference can significantly impact their biological properties .

Inactivity towards BRD4:

Unlike (+)-JQ1, which has been shown to decrease the expression of genes regulated by a protein called BRD4, (R)-(-)-JQ1 exhibits no such effect. This highlights the importance of stereochemistry in determining a molecule's interaction with biological targets .

Limited Biological Activity:

Studies suggest that (R)-(-)-JQ1 shows minimal interaction with other cellular components, including bromodomains (protein domains that BRD4 belongs to) and has limited activity in certain cancers .

Research Applications:

Despite its lack of direct biological activity, (R)-(-)-JQ1 serves as a valuable tool in scientific research. Here are some potential applications:

  • Control Molecule: In studies involving (+)-JQ1, (R)-(-)-JQ1 can be used as a control to isolate the specific effects of (+)-JQ1 by accounting for potential off-target interactions .
  • Understanding Stereochemical Effects: By comparing the activity of (R)-(-)-JQ1 with (+)-JQ1, researchers can gain insights into how stereochemistry influences the interaction of molecules with biological systems.

XLogP3

4.9

Wikipedia

LSM-6333

Dates

Modify: 2023-08-15
[1]. Filippakopoulos, et al. Selective inhibition of BET bromodomains. Nature. 2010 Dec 23;468(7327):1067-73. [2]. Mahe M, et al. An FGFR3/MYC positive feedback loop provides new opportunities for targeted therapies in bladder cancers. EMBO Mol Med. 2018 Feb 20. pii: e8163.

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